-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, also known as BMIM TFSI, belongs to a class of compounds called ionic liquids (RTILs). These unique salts exist in liquid form at room temperature and possess several favorable properties for scientific research, including:
Due to its unique properties, BMIM TFSI finds applications in various catalysis research areas. For example:
The ability of BMIM TFSI to selectively absorb specific gases makes it valuable for gas separation and capture research. For instance:
Beyond the areas mentioned above, BMIM TFSI is explored in various other scientific research fields, including:
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is a room temperature ionic liquid characterized by its unique properties and applications. Its molecular formula is C₁₀H₁₅F₆N₃O₄S₂, with a molar mass of approximately 419.36 g/mol. This compound features a cation derived from 1-butyl-3-methylimidazole and an anion of bis(trifluoromethylsulfonyl)imide. It exists as a colorless to yellow liquid at room temperature, with a melting point of around -4 °C and a density of 1.44 g/cm³ .
The biological activity of 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide has garnered attention due to its potential toxicity and environmental impact. Studies indicate that it exhibits acute toxicity and poses health hazards, including corrosive effects on biological tissues . Its interactions with biological systems are still under investigation, particularly concerning its effects on cellular processes and potential applications in drug delivery systems.
Several methods exist for synthesizing 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide:
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide finds applications across various fields:
Interaction studies of 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide focus on its solvation properties and effects on biomolecules. Research indicates that it can significantly alter the solubility and stability of proteins and nucleic acids, making it a candidate for biotechnological applications. Additionally, studies have shown its potential to interact with various organic compounds, affecting their reactivity and stability in solution.
Several compounds share structural similarities with 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | C₉H₁₃F₆N₃O₄S₂ | Shorter alkyl chain; lower viscosity |
1-Octyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | C₁₂H₁₉F₆N₃O₄S₂ | Longer alkyl chain; higher solubility in organic solvents |
1-Butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide | C₁₂H₁₉F₆N₃O₄S₂ | Additional methyl groups; altered electrochemical properties |
The uniqueness of 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide lies in its balance between low viscosity, high thermal stability, and significant ionic conductivity, making it particularly suitable for applications in energy storage and catalysis.
Corrosive;Acute Toxic;Health Hazard;Environmental Hazard